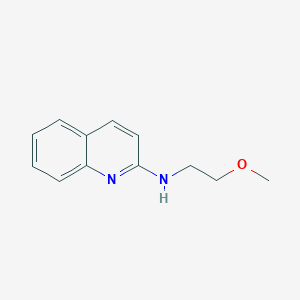
Tricreatine citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricreatine citrate is a compound formed by the combination of creatine and citric acid. It is a 1:1 salt of creatine and citric acid, with two additional creatine molecules forming a complex with the 1:1 salt . This compound is commonly used as a dietary supplement, particularly in the sports nutrition market, due to its potential benefits in enhancing muscle performance and recovery .
准备方法
Synthetic Routes and Reaction Conditions: Tricreatine citrate is synthesized by reacting creatine with citric acid. The reaction involves the formation of a 1:1 salt of creatine and citric acid, followed by the addition of two more creatine molecules to form the final complex . The reaction is typically carried out in an aqueous medium at a controlled pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by mixing creatine monohydrate with citric acid in a specific ratio, followed by drying and milling to obtain a fine powder. The process is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Tricreatine citrate undergoes various chemical reactions, including hydrolysis and complexation. It is relatively stable under normal conditions but can degrade to creatinine under certain conditions .
Common Reagents and Conditions:
Hydrolysis: this compound can hydrolyze in the presence of water, especially under acidic or basic conditions.
Complexation: It can form complexes with other molecules, enhancing its solubility and stability.
Major Products Formed:
科学研究应用
作用机制
Tricreatine citrate exerts its effects primarily through its role in cellular energy metabolism. Creatine is known to enhance the production of adenosine triphosphate (ATP), the primary energy currency of the cell. By increasing the availability of creatine, this compound helps to replenish ATP levels during high-intensity exercise, thereby enhancing muscle performance and reducing fatigue .
Molecular Targets and Pathways:
相似化合物的比较
- Creatine monohydrate
- Creatine pyruvate
- Creatine ethyl ester
- Creatine hydrochloride
属性
分子式 |
C18H35N9O13 |
|---|---|
分子量 |
585.5 g/mol |
IUPAC 名称 |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.3C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*2H2,1H3,(H3,5,6)(H,8,9) |
InChI 键 |
ZRJUVYJRIFZJHD-UHFFFAOYSA-N |
规范 SMILES |
CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


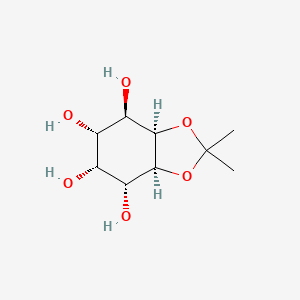
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14115613.png)
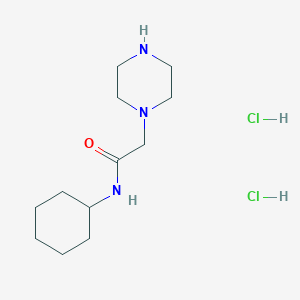
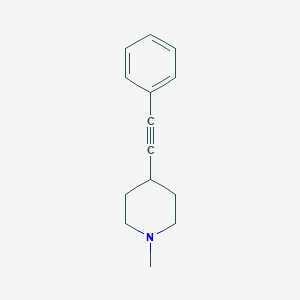
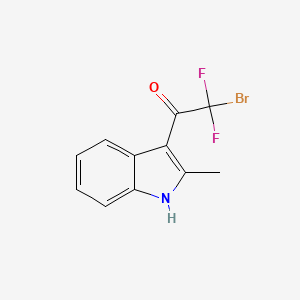
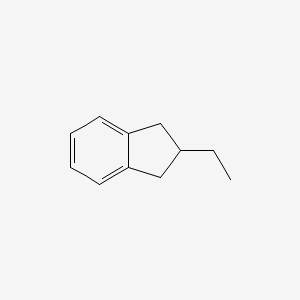
![N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B14115653.png)
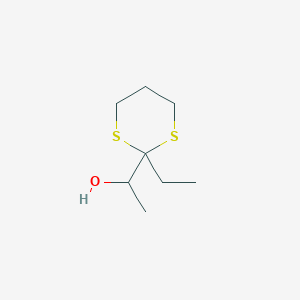
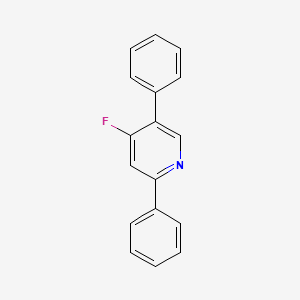
![CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester](/img/structure/B14115665.png)
![2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B14115672.png)


